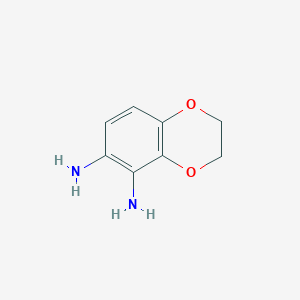

1,2-Diamino-3,4-ethylenedioxybenzene

Description

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLTLOQUABGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402765 | |

| Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320386-55-8 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320386-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Properties of 1,2-Diamino-3,4-ethylenedioxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 1,2-Diamino-3,4-ethylenedioxybenzene. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous molecules to forecast its characteristic signatures in Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these analytical techniques are also provided to aid researchers in the characterization of this and similar compounds. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of molecules incorporating the this compound scaffold.

Introduction

This compound is an aromatic amine with a unique substitution pattern that makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of two adjacent amino groups on a rigidified catechol-like core suggests its utility in the synthesis of novel heterocyclic systems, ligands for metal catalysis, and electroactive polymers. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide presents a predictive analysis of its spectroscopic characteristics.

Predicted Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ar-H | 6.2 - 6.5 | d | 8.0 - 9.0 | The two aromatic protons are expected to be in a relatively electron-rich environment, shifting them upfield. They should appear as a doublet due to coupling with each other. |

| -NH₂ | 3.5 - 4.5 | br s | - | The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

| -OCH₂CH₂O- | 4.2 - 4.4 | s | - | The four protons of the ethylenedioxy bridge are chemically equivalent and are expected to appear as a singlet. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-NH₂ | 130 - 135 | The carbons bearing the amino groups are expected to be deshielded compared to the other aromatic carbons. |

| C-O | 138 - 142 | The carbons of the aromatic ring attached to the ethylenedioxy group. |

| Ar-CH | 100 - 105 | The protonated aromatic carbons are expected to be significantly shielded. |

| -OCH₂CH₂O- | 64 - 68 | The carbons of the ethylenedioxy bridge. |

Fourier-Transform Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium-Strong, Broad | Characteristic of primary amines. Two bands may be observed due to symmetric and asymmetric stretching. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the ethylenedioxy group. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong | |

| N-H Bend | 1550-1640 | Medium | |

| C-N Stretch | 1250 - 1350 | Medium-Strong | |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong | Characteristic of the aryl ether linkages in the ethylenedioxy group. |

| C-H Bend (Aromatic) | 800 - 850 | Strong | Out-of-plane bending, indicative of the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺• | 166.07 | Molecular ion. The exact mass is 166.0742 for C₈H₁₀N₂O₂. |

| [M-NH₂]⁺ | 150 | Loss of an amino radical. |

| [M-CH₂O]⁺• | 136 | Loss of formaldehyde (B43269) from the ethylenedioxy bridge. |

| [M-C₂H₄O]⁺• | 122 | Fragmentation of the ethylenedioxy ring. |

UV-Vis Spectroscopy

Aromatic amines typically exhibit strong UV absorption.

Table 5: Predicted UV-Vis Spectral Data

| Transition | Predicted λmax (nm) | Solvent | Notes |

| π → π | ~240 and ~290 | Ethanol or Methanol (B129727) | Aromatic systems show characteristic π → π transitions. The presence of amino and alkoxy groups is expected to cause a bathochromic (red) shift of these bands. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[1] The choice of solvent can influence chemical shifts.[2]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.[1]

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

¹³C NMR:

FT-IR Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[3]

-

Place a single, clean salt plate (KBr or NaCl) on a clean surface.

-

Using a pipette, drop a small amount of the solution onto the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder and acquire the spectrum.

Mass Spectrometry

The choice of ionization technique will depend on the properties of the analyte and the available instrumentation. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

Electron Ionization (EI) - Direct Infusion:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe.

-

The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio.

Electrospray Ionization (ESI) - Infusion:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for ESI (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization).

-

Infuse the solution into the ESI source at a constant flow rate using a syringe pump.

-

The sample is ionized by applying a high voltage to a capillary, forming a fine spray of charged droplets.

-

Solvent evaporation leads to the formation of gas-phase ions that are then analyzed.

UV-Vis Spectroscopy

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.[4]

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it with the sample.[5]

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-800 nm.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a predicted spectroscopic profile of this compound, a molecule of interest for various applications in chemistry and materials science. The tabulated data, based on analogous structures, serves as a foundational reference for researchers. The detailed experimental protocols offer practical guidance for the characterization of this and related compounds. It is anticipated that this guide will facilitate future research and development efforts involving this versatile chemical scaffold. Researchers are encouraged to contribute experimental data as it becomes available to refine the information presented herein.

References

In-depth Molecular Analysis of 1,2-Diamino-3,4-ethylenedioxybenzene Remains Elusive Due to Lack of Publicly Available Data

1,2-Diamino-3,4-ethylenedioxybenzene, also known as 2,3-dihydro-1,4-benzodioxin-5,6-diamine, with the molecular formula C₈H₁₀N₂O₂ and CAS number 320386-55-8, is cataloged as a carbonyl-reactive fluorometric labeling agent. However, beyond this general application, critical scientific data required for a thorough understanding of its chemical behavior and potential applications in drug development is absent from the public domain.

Efforts to locate experimental data from crystallographic studies, which would provide precise bond lengths, bond angles, and dihedral angles, were unsuccessful. Similarly, searches for detailed spectroscopic analyses, such as assigned Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra, that would elucidate the molecule's connectivity and conformational details did not yield specific results for this compound. Computational chemistry databases and scholarly articles also lack published theoretical studies on the conformational analysis or optimized geometry of this compound.

While general synthetic methods for 1,2-diamines are well-documented, a specific, detailed experimental protocol for the synthesis of this compound could not be found. This lack of a reproducible synthesis method further hampers research into its properties.

Furthermore, there is no information available linking this molecule to any specific biological signaling pathways or experimental workflows in a drug development context. This absence of data prevents the visualization of its potential mechanisms of action or its role in logical experimental designs.

An In-depth Technical Guide to 1,2-Diamino-3,4-ethylenedioxybenzene (CAS 320386-55-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological significance of the compound with CAS number 320386-55-8, chemically identified as 1,2-Diamino-3,4-ethylenedioxybenzene or 2,3-Dihydrobenzo[b][1][2]dioxine-5,6-diamine.

Chemical and Physical Properties

This compound is an aromatic diamine with a molecular formula of C₈H₁₀N₂O₂.[3][4] Its structure features a benzene (B151609) ring fused with a 1,4-dioxane (B91453) ring and substituted with two adjacent amino groups. This unique structure imparts specific chemical and physical characteristics that are valuable in various research and development applications.

General Properties

A summary of the key identifying and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 320386-55-8 | [1][3] |

| IUPAC Name | 2,3-Dihydrobenzo[b][1][2]dioxine-5,6-diamine | [5][6] |

| Synonyms | This compound, 3,4-Ethylenedioxy-1,2-phenylenediamine | [1][6] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3][4] |

| Molar Mass | 166.18 g/mol | [1][3][4] |

| Density | 1.352 g/cm³ | [1] |

| Melting Point | 99-101 °C | [1] |

| Boiling Point | 345.9 °C at 760 mmHg | [1] |

| Flash Point | 193.4 °C | [1] |

Spectroscopic Data

-

¹H NMR: Protons of the amino groups would appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The aromatic protons and the protons of the ethylenedioxy group would exhibit characteristic signals in the aromatic and aliphatic regions, respectively.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with those bonded to nitrogen atoms shifted downfield. The carbons of the ethylenedioxy bridge would appear in the aliphatic region.

-

IR Spectroscopy: The presence of N-H stretching vibrations from the primary amino groups would be evident as one or two sharp bands in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages would also be present.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight (166.18).

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are not extensively published. However, based on general organic chemistry principles and methods for analogous compounds, the following protocols can be outlined.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2,3-dihydrobenzo[b][1][2]dioxine followed by the reduction of the resulting dinitro compound.

Step 1: Dinitration of 2,3-Dihydrobenzo[b][1][2]dioxine

-

To a cooled (0-5 °C) solution of 2,3-dihydrobenzo[b][1][2]dioxine in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured onto crushed ice, and the precipitated product, 5,6-Dinitro-2,3-dihydrobenzo[b][1][2]dioxine, is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 5,6-Dinitro-2,3-dihydrobenzo[b][1][2]dioxine

-

The dinitro compound is suspended in a suitable solvent such as ethanol (B145695) or acetic acid.

-

An excess of a reducing agent, such as iron powder and hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is added.

-

The mixture is heated to reflux and stirred for several hours until the reduction is complete (monitored by TLC).

-

After cooling, the reaction mixture is filtered to remove the catalyst or iron salts.

-

The filtrate is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Determination of Physical Properties

The following are general experimental protocols for determining the physical properties listed in the table above.

-

Melting Point: Determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Boiling Point: Determined by distillation at atmospheric pressure (760 mmHg). The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded. For high-boiling compounds, vacuum distillation may be employed, and the boiling point at atmospheric pressure can be extrapolated using a nomograph.

-

Density: Measured using a pycnometer. The mass of a known volume of the substance is determined at a specific temperature.

-

Flash Point: Determined using a closed-cup flash-point tester. The sample is heated at a slow, constant rate with a stirring device. An ignition source is directed into the cup at regular intervals until a flash is detected.

Reactivity and Biological Significance

Chemical Reactivity

A key reaction of this compound is its condensation with aldehydes to form highly fluorescent imidazole (B134444) derivatives.[1] This property makes it a valuable fluorometric labeling reagent for the detection and quantification of aldehydes.

Potential Biological Activity and Signaling Pathways

Some sources suggest that this compound may exhibit "dioxin-like" properties. Dioxins and dioxin-like compounds typically exert their biological effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. While direct evidence for the interaction of CAS 320386-55-8 with AhR is not extensively documented, a plausible mechanism based on the known actions of dioxin-like compounds can be proposed.

Upon entering a cell, a dioxin-like compound binds to the cytosolic AhR, which is complexed with heat shock proteins (HSPs) and other co-chaperones. This binding event leads to a conformational change in the AhR, causing the dissociation of the chaperone proteins. The ligand-activated AhR then translocates into the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism. The sustained activation of this pathway can lead to a range of toxicological effects.

Furthermore, related structures containing the 2,3-dihydrobenzo[b][1][2]dioxine scaffold have been investigated for other biological activities. For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy.[5][7] This suggests that derivatives of the core structure of CAS 320386-55-8 may hold potential for drug discovery and development.

Conclusion

This compound (CAS 320386-55-8) is a versatile aromatic diamine with well-defined chemical and physical properties. Its reactivity with aldehydes makes it a useful tool in analytical chemistry as a fluorescent labeling agent. While its biological activities are not yet fully elucidated, its structural similarity to compounds with known biological effects, such as dioxin-like compounds and PARP1 inhibitors, suggests that it and its derivatives are promising candidates for further investigation in toxicology and medicinal chemistry. This technical guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of 1,2-Diamino-3,4-ethylenedioxybenzene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diamino-3,4-ethylenedioxybenzene, a crucial carbonyl-reactive fluorometric labeling agent. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. While specific quantitative solubility data is not extensively available in public literature, this guide offers a predictive solubility profile based on the behavior of analogous aromatic amines and provides detailed experimental protocols for determining precise solubility in various solvents.

Predicted Solubility Characteristics

Based on the general solubility patterns of aromatic diamines, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar organic solvents and limited solubility in nonpolar organic solvents and water.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol (B129727) | Soluble | Polar protic nature of methanol can engage in hydrogen bonding with the amino groups. |

| Ethanol (B145695) | Soluble | Similar to methanol, its polar protic nature should facilitate dissolution. | |

| Isopropanol | Sparingly Soluble | Reduced polarity compared to methanol and ethanol may lead to lower solubility. | |

| Halogenated | Dichloromethane (B109758) (DCM) | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Chloroform | Soluble | Similar solvent properties to dichloromethane are expected to effectively dissolve the compound. | |

| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity may not be sufficient to overcome the crystal lattice energy of the solid. |

| Tetrahydrofuran (THF) | Soluble | The higher polarity of this cyclic ether should enable good solvation. | |

| Ketones | Acetone | Soluble | A polar aprotic solvent that is generally effective for dissolving aromatic amines. |

| Aromatic | Benzene (B151609) | Sparingly Soluble | While the aromatic ring of benzene can interact with the benzene ring of the solute, the polarity may be insufficient for significant dissolution. |

| Toluene | Sparingly Soluble | Similar to benzene, with slightly higher polarity. | |

| Amides | Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating capabilities for a wide range of organic compounds. |

| Other | Water | Insoluble to Sparingly Soluble | The nonpolar aromatic core is expected to dominate, leading to low aqueous solubility.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

Objective: To rapidly assess the approximate solubility of this compound in a variety of solvents.

Materials:

-

This compound

-

Selection of solvents (as listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Weigh approximately 1-2 mg of this compound and place it into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Record the observation as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the flask and place it in a constant temperature bath on an orbital shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with the solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative determination of solubility, a crucial step before its application as a fluorescent labeling agent.

Caption: A flowchart outlining the key steps for determining the quantitative solubility of a compound and its subsequent use.

This guide provides a foundational understanding of the solubility characteristics of this compound and equips researchers with the necessary protocols to determine precise solubility data for their specific applications. Accurate solubility information is paramount for successful experimental design, particularly in the fields of drug discovery and bio-conjugation chemistry.

References

Unveiling the Potential of 1,2-Diamino-3,4-ethylenedioxybenzene: A Technical Guide for Researchers

A Comprehensive Overview of a Versatile Fluorometric Labeling Agent and its Research Applications

Abstract

1,2-Diamino-3,4-ethylenedioxybenzene, a member of the aromatic diamine family, is emerging as a significant tool in analytical chemistry and biomedical research. Its primary utility lies in its function as a carbonyl-reactive fluorometric labeling agent, enabling the sensitive detection and quantification of α-keto acids and other carbonyl-containing compounds. This technical guide provides an in-depth exploration of the synthesis, properties, and, most notably, the potential research applications of this compound. Detailed experimental protocols, data presentation in structured tables, and visualizations of key chemical processes are included to facilitate its adoption in various research and development settings, particularly in the realms of clinical diagnostics, metabolic research, and potentially as a building block in medicinal chemistry and materials science.

Introduction

This compound, also known by its synonym 6,7-diamino-2,3-dihydro-1,4-benzodioxin, is a stable, bifunctional aromatic compound. Its core structure, featuring an electron-rich ethylenedioxy group fused to a benzene (B151609) ring with two adjacent amino groups, imparts unique chemical and photophysical properties. The strategic placement of the amino groups allows for facile condensation reactions with 1,2-dicarbonyl compounds, such as α-keto acids, to form highly fluorescent quinoxaline (B1680401) derivatives. This reaction forms the basis of its primary application as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC) for the sensitive detection of biologically important metabolites.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 320386-55-8 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO |

Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Core Application: Fluorometric Labeling of α-Keto Acids

The most well-documented application of this compound is in the sensitive detection of α-keto acids. These molecules are crucial intermediates in various metabolic pathways, and their abnormal levels can be indicative of certain diseases. The diamine reacts with the α-keto group to form a stable and highly fluorescent quinoxaline derivative, which can be readily detected and quantified.

Reaction Mechanism

The underlying chemical transformation is a condensation reaction. The two adjacent amino groups of this compound react with the two carbonyl groups of the α-keto acid to form a heterocyclic quinoxaline ring system. This newly formed aromatic system is responsible for the fluorescent properties of the product.

Caption: Reaction of this compound with an α-keto acid.

Fluorescence Properties

While specific quantitative fluorescence data for the quinoxaline derivatives of this compound are not extensively reported, analogous quinoxaline compounds exhibit strong fluorescence with emission maxima typically in the blue to green region of the visible spectrum (around 450-550 nm). The exact excitation and emission maxima, as well as the fluorescence quantum yield, will depend on the specific α-keto acid and the solvent used. Researchers should empirically determine these parameters for their specific application.

Experimental Protocol: HPLC Analysis of α-Keto Acids

The following is a generalized experimental protocol for the derivatization of α-keto acids with this compound and subsequent HPLC analysis. This protocol is based on established methods for similar derivatizing agents and should be optimized for specific analytical needs.

Materials

-

This compound

-

α-Keto acid standards (e.g., pyruvic acid, α-ketoglutaric acid)

-

Hydrochloric acid (HCl)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Perchloric acid

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

Derivatization Procedure

-

Sample Preparation: Deproteinize biological samples (e.g., serum, urine) by adding an equal volume of cold perchloric acid, followed by centrifugation.

-

Reaction Mixture: In a microcentrifuge tube, mix the deproteinized sample or standard solution with an acidic solution of this compound in methanol. A typical reaction buffer would be at a low pH (e.g., pH 1-2) to facilitate the condensation reaction.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Neutralization and Dilution: After incubation, cool the mixture to room temperature and neutralize it. Dilute the sample with the HPLC mobile phase before injection.

HPLC Analysis

-

Column: A C18 reversed-phase column is typically used for the separation of the quinoxaline derivatives.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Detection: Set the fluorescence detector to the empirically determined excitation and emission maxima for the specific α-keto acid derivative of interest.

Caption: Experimental workflow for HPLC analysis of α-keto acids.

Potential Research Applications Beyond α-Keto Acid Analysis

While its primary role is established, the unique structure of this compound suggests its potential in other research domains.

Medicinal Chemistry

The 1,4-benzodioxane (B1196944) moiety, a core component of the title compound, is present in a number of biologically active molecules. The diamine functionality provides a reactive handle for the synthesis of novel heterocyclic compounds, which are a cornerstone of many drug discovery programs. The ability to form quinoxaline and other heterocyclic systems could be exploited to generate libraries of compounds for screening against various therapeutic targets.

Materials Science

Aromatic diamines are common monomers in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. While research on polymers derived specifically from this compound is limited, the related poly(1,2-diaminobenzene) has been synthesized and characterized. The ethylenedioxy group could impart increased solubility and potentially interesting electronic properties to such polymers, making them candidates for applications in organic electronics or as specialty membranes.

Conclusion

This compound is a valuable and versatile reagent for researchers in analytical biochemistry and clinical diagnostics. Its ability to form highly fluorescent derivatives with α-keto acids allows for their sensitive and specific quantification. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed experimental protocol for its primary application. Furthermore, the potential for this molecule to serve as a building block in medicinal chemistry and materials science has been highlighted, suggesting avenues for future research and development. As our understanding of metabolomics and the need for novel materials grow, the applications of this compound are likely to expand, making it an important tool in the arsenal (B13267) of the modern scientist.

Health, safety, and handling guidelines for 1,2-Diamino-3,4-ethylenedioxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health, safety, and handling information for 1,2-Diamino-3,4-ethylenedioxybenzene (CAS: 320386-55-8), a carbonyl-reactive fluorometric labeling agent.[1][2][3][4] The information is compiled for use in laboratory and research settings.

Chemical and Physical Properties

This compound, also known as 3,4-Ethylenedioxy-1,2-phenylenediamine, is a fluorescent dye utilized in biological conjugation and labeling.[1][5] While specific physical and chemical properties are not extensively documented in readily available safety data sheets, general characteristics of similar aromatic amines suggest it is a solid at room temperature. For detailed physical properties, it is recommended to consult the supplier's certificate of analysis.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3,4-Ethylenedioxy-1,2-phenylenediamine, 2,3-Dihydro-1,4-benzodioxin-5,6-diamine[5] |

| CAS Number | 320386-55-8[2] |

| Molecular Formula | C₈H₁₀N₂O₂[2] |

| Molecular Weight | 166.18 g/mol [2] |

Health and Safety Guidelines

While the toxicological properties of this compound have not been thoroughly investigated, data from safety data sheets for the compound and its dihydrochloride (B599025) salt, as well as structurally similar phenylenediamines, indicate potential health hazards.[6] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6]

Hazard Identification

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[7][8] |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin[7] |

| Respiratory Sensitization | 1B | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[7] |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction[7] |

Note: Some classifications are extrapolated from safety data for structurally similar compounds.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them at rest in a comfortable position for breathing.[6][9] If breathing is irregular or has stopped, administer artificial respiration.[6] Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation or a rash occurs, seek medical advice.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing and consult an ophthalmologist immediately.[7] |

| Ingestion | If the person is conscious, wash out their mouth with water.[6] Do NOT induce vomiting.[7] Seek immediate medical attention.[11] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Equipment |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields.[6] A face shield may be necessary if there is a splash hazard. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] A laboratory coat or other protective clothing to prevent skin contact.[6] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[9] If vapors or aerosols are generated, a NIOSH-approved respirator is required.[7] |

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[11]

-

Wash hands thoroughly after handling.[6]

-

Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Keep away from heat, sparks, and open flames.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

-

The compound may be air and moisture sensitive; consider storing under an inert gas.[7]

-

Recommended storage temperature is typically 4°C for the purified solid.[5]

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.[12]

-

Wear appropriate personal protective equipment, including respiratory protection.[7]

-

Avoid generating dust.[12]

-

For solid spills, carefully sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[12][13]

-

For liquid spills, cover with an inert absorbent material and collect for disposal.[7]

-

Clean the spill area thoroughly with a suitable solvent followed by soap and water.

Disposal Considerations

Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. Waste should be handled by a licensed professional waste disposal service.

Experimental Protocols

General Protocol for Amine-Reactive Fluorescent Labeling

This compound is a carbonyl-reactive agent, however, as an aromatic diamine, it can also be used in protocols for labeling biomolecules with free amine groups. The following is a general, conceptual protocol for labeling an antibody. The specific molar excess of the labeling reagent and reaction conditions should be optimized for each specific application.[14][15]

Materials:

-

Antibody (or other amine-containing biomolecule)

-

This compound (or its activated ester derivative)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation: Dissolve the antibody in the reaction buffer to a concentration of 5-20 mg/mL.[15]

-

Labeling Reagent Preparation: Immediately before use, dissolve the amine-reactive form of this compound in DMF or DMSO to a concentration of 10 mg/mL.[15]

-

Conjugation Reaction: Add the labeling reagent solution to the protein solution while gently stirring. The molar ratio of the labeling reagent to the protein will need to be optimized.[14]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.[15]

-

Reaction Termination (Optional): Stop the reaction by adding the quenching solution and incubate for another hour at room temperature.[15]

-

Purification: Separate the labeled antibody from the unreacted labeling reagent and other byproducts using a size-exclusion chromatography column.

-

Determination of Degree of Labeling: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength for the fluorophore to determine the degree of labeling.[15]

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. biosynth.com [biosynth.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3,4-Dimethylbenzene-1,2-diamine | C8H12N2 | CID 521077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemstock.ae [chemstock.ae]

- 14. Protocol for Creating Antibodies with Complex Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thermofisher.com [thermofisher.com]

Theoretical and Computational Insights into 1,2-Diamino-3,4-ethylenedioxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-3,4-ethylenedioxybenzene is a derivative of benzene (B151609) with significant potential in various scientific and biomedical fields. Its unique electronic and structural properties, stemming from the electron-donating amino and ethylenedioxy groups on the aromatic ring, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound and its analogs, alongside representative experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery, molecular imaging, and the development of novel functional materials.

Theoretical and Computational Studies

While specific comprehensive theoretical studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from computational analyses of structurally similar substituted diamino-aromatic compounds. Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure, reactivity, and spectroscopic properties of molecules.

Molecular Geometry and Electronic Properties

DFT calculations are instrumental in determining the optimized geometry of molecules, including bond lengths and angles. For analogous aromatic diamines, the planarity of the benzene ring is a key feature, with the amino and ethylenedioxy substituents influencing the electron density distribution.

Table 1: Predicted Geometric and Electronic Properties of a Representative Diamino-Aromatic Compound *

| Parameter | Value |

| Dipole Moment | ~2.5 - 3.5 D |

| HOMO Energy | ~ -5.0 to -4.5 eV |

| LUMO Energy | ~ -1.5 to -1.0 eV |

| HOMO-LUMO Gap | ~ 3.5 to 4.0 eV |

Note: These values are representative and based on DFT calculations of similar substituted diamino-aromatic molecules. Actual values for this compound may vary.

Spectroscopic Properties

Computational methods can predict various spectroscopic data, which are crucial for the experimental identification and characterization of the compound.

Table 2: Predicted Spectroscopic Data for a Representative Diamino-Aromatic Compound *

| Spectroscopy | Predicted Wavelength/Wavenumber | Assignment |

| UV-Vis (λmax) | ~300 - 350 nm | π → π* transitions |

| ¹H NMR (δ) | ~6.0 - 7.0 ppm | Aromatic protons |

| ~3.0 - 4.0 ppm | Amino protons | |

| ~4.0 - 4.5 ppm | Ethylenedioxy protons | |

| ¹³C NMR (δ) | ~110 - 150 ppm | Aromatic carbons |

| ~60 - 70 ppm | Ethylenedioxy carbons |

Note: These are predicted values for a representative structure and should be confirmed by experimental data for this compound.

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis and characterization of diamino-aromatic compounds, which can be adapted for this compound.

Synthesis of this compound

A common route for the synthesis of aromatic diamines involves the reduction of the corresponding dinitro compound.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the starting material, 1,2-dinitro-3,4-ethylenedioxybenzene, in a suitable solvent such as ethanol.

-

Reduction: Add a reducing agent, for example, a solution of tin(II) chloride in concentrated hydrochloric acid, dropwise to the stirred solution. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: After the reaction is complete, the mixture is cooled and neutralized with a base, such as a sodium hydroxide (B78521) solution, until it becomes alkaline.

-

Extraction: The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

Table 3: Characterization Techniques and Expected Observations

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation | Peaks corresponding to aromatic, amino, and ethylenedioxy protons with appropriate chemical shifts and splitting patterns. |

| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H stretching (amines) and C-O-C stretching (ether). |

| Elemental Analysis | Purity assessment | The percentage composition of C, H, N, and O should match the calculated values for the molecular formula. |

Applications in Drug Development and Research

This compound serves as a versatile scaffold in the design of novel therapeutic agents and research tools. Its primary amine groups are reactive and can be readily modified to introduce pharmacophores or linkers for conjugation to biomolecules.

Fluorescent Labeling Agent

The aromatic core of this compound can be part of a fluorophore system. The amino groups provide a site for covalent attachment to target molecules, such as proteins or nucleic acids.

The Dawn of a New Therapeutic Era: The Historical Context and Discovery of Ethylenedioxybenzene Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethylenedioxybenzene (more formally known as 2,3-dihydro-1,4-benzodioxin) core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of therapeutic agents. Its journey from a novel heterocyclic system to a key component of modern pharmaceuticals is a compelling narrative of scientific inquiry, serendipitous discovery, and the methodical pursuit of structure-activity relationships. This technical guide delves into the historical context of the discovery of early ethylenedioxybenzene derivatives, focusing on the seminal work that unveiled their potent sympatholytic and antihistaminic properties. We will explore the pioneering research of Ernest Fourneau and Daniel Bovet, providing a detailed look at the experimental protocols and quantitative data that marked the inception of this important class of compounds.

A Landscape of Discovery: The 1930s Pharmaceutical Scene

The 1930s represented a transformative period in drug discovery. The era was characterized by a shift from the use of crude natural extracts to the systematic synthesis and pharmacological screening of novel chemical entities. This burgeoning field of medicinal chemistry was driven by a growing understanding of physiological processes and the concept of receptors, albeit in a more rudimentary form than our current understanding. Researchers were actively seeking compounds that could modulate the autonomic nervous system, particularly agents that could counteract the effects of adrenaline (epinephrine), the so-called "sympatholytic" agents, for the potential treatment of hypertension and other cardiovascular disorders.

It was within this vibrant scientific landscape at the Pasteur Institute in Paris that Ernest Fourneau, a pioneer of medicinal chemistry in France, and his colleague Daniel Bovet, who would later receive the Nobel Prize in Physiology or Medicine in 1957 for his discoveries relating to synthetic compounds that inhibit the action of certain body substances, and especially their action on the vascular system and the skeletal muscles, embarked on the exploration of novel dioxane derivatives.

The Emergence of Sympatholytic Activity: Prosympal (Fourneau 883)

In 1933, Fourneau and Bovet published their groundbreaking findings on a new series of ethylenedioxybenzene derivatives in the Archives Internationales de Pharmacodynamie et de Thérapie. Their research focused on the sympatholytic properties of these compounds, with a particular emphasis on 2-(diethylaminomethyl)-1,4-benzodioxane , which they designated as Fourneau 883 (F. 883) , later known as Prosympal .

Their work demonstrated that F. 883 could reverse the hypertensive effects of adrenaline, a hallmark of α-adrenergic blockade. This discovery was a significant step forward in the development of synthetic agents capable of modulating the sympathetic nervous system.

Experimental Protocol: Synthesis of Prosympal (F. 883)

Step 1: Synthesis of 2-hydroxymethyl-1,4-benzodioxane (B143543)

-

Reaction: Condensation of catechol with epichlorohydrin (B41342) in the presence of a base.

-

Detailed Methodology: A mixture of catechol and an aqueous solution of sodium hydroxide (B78521) would be treated with epichlorohydrin. The reaction proceeds via the nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the 1,4-benzodioxane (B1196944) ring system. The reaction mixture would then be worked up by extraction and purified, likely by distillation under reduced pressure.

Step 2: Synthesis of 2-chloromethyl-1,4-benzodioxane

-

Reaction: Chlorination of 2-hydroxymethyl-1,4-benzodioxane.

-

Detailed Methodology: The 2-hydroxymethyl-1,4-benzodioxane would be treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent. The reaction converts the primary alcohol into a more reactive chloromethyl group, facilitating the subsequent amination step. The product would be isolated by removal of the solvent and excess reagent.

Step 3: Synthesis of 2-(diethylaminomethyl)-1,4-benzodioxane (Prosympal, F. 883)

-

Reaction: Nucleophilic substitution of 2-chloromethyl-1,4-benzodioxane with diethylamine (B46881).

-

Detailed Methodology: The 2-chloromethyl-1,4-benzodioxane would be reacted with an excess of diethylamine. The nucleophilic diethylamine displaces the chloride ion to form the final product, Prosympal. The reaction would typically be carried out in a suitable solvent and may require heating. The final product would be isolated and purified, often by conversion to its hydrochloride salt to facilitate crystallization and purification.

Quantitative Data: Sympatholytic Activity of Prosympal

While the precise quantitative data from the 1933 paper is not available, subsequent studies and reviews of their work indicate that Prosympal (F. 883) was a potent α-adrenergic antagonist. The primary method for evaluating this activity at the time was in vivo blood pressure assays in anesthetized animals, typically dogs or cats. The key finding would have been the "adrenaline reversal" phenomenon, where prior administration of F. 883 would cause a subsequent dose of adrenaline to produce a decrease in blood pressure (vasodilation) instead of the usual increase (vasoconstriction).

A Serendipitous Turn: The Discovery of Piperoxan's Antihistamine Properties

In the course of their investigation into the sympatholytic activities of various benzodioxane derivatives, Fourneau and Bovet synthesized a series of analogues. One of these was 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine , designated Fourneau 933 (F. 933) , and later known as Piperoxan or Benodaine .[1][2][3]

While Piperoxan also exhibited α-adrenergic blocking properties, a subsequent investigation by Bovet and his student Anne-Marie Staub in 1937 revealed a remarkable and unexpected activity: it was a potent antagonist of histamine (B1213489).[4][5] This discovery, published in Comptes Rendus des Séances de la Société de Biologie, marked the birth of the first antihistamine and opened up a new avenue for therapeutic intervention in allergic diseases.[4]

Experimental Protocol: Synthesis of Piperoxan (F. 933)

The synthesis of Piperoxan followed a similar pathway to that of Prosympal, with the final amination step utilizing piperidine (B6355638) instead of diethylamine.

Step 1 & 2: Synthesis of 2-chloromethyl-1,4-benzodioxane

-

The protocol would be identical to that described for the synthesis of the intermediate for Prosympal.

Step 3: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine (Piperoxan, F. 933)

-

Reaction: Nucleophilic substitution of 2-chloromethyl-1,4-benzodioxane with piperidine.

-

Detailed Methodology: 2-chloromethyl-1,4-benzodioxane would be reacted with piperidine to yield Piperoxan. The reaction conditions and purification methods would be analogous to those used for Prosympal.

Quantitative Data: Antihistaminic Activity of Piperoxan

The 1937 paper by Bovet and Staub detailed the protective effects of various phenolic ethers, including Piperoxan, against histamine-induced effects. The primary experimental model was the guinea pig, which is highly sensitive to histamine.

Table 1: Early Pharmacological Data for Piperoxan (F. 933)

| Parameter | Method | Result | Reference |

| Antihistamine Activity | Protection against lethal dose of histamine in guinea pigs | Demonstrated significant protective effect | [4][6] |

| Antihistamine Activity | Antagonism of histamine-induced bronchospasm in guinea pigs | Effectively blocked histamine-induced bronchoconstriction | [1][2][3] |

| α-Adrenergic Blocking Activity | Adrenaline reversal in anesthetized animals | Exhibited sympatholytic properties | [1][2][3] |

It is important to note that the quantitative measures used in the 1930s, such as the minimum protective dose, were less precise than the modern pharmacological parameters like IC₅₀ or Kᵢ values. However, this early work clearly established Piperoxan as a potent antagonist of histamine's physiological effects.

Signaling Pathways and Mechanisms of Action

The dual activity of these early ethylenedioxybenzene derivatives as both α-adrenergic and histamine receptor antagonists can be understood by examining their interaction with the respective signaling pathways.

α-Adrenergic Receptor Signaling

Prosympal and Piperoxan act as antagonists at α-adrenergic receptors, primarily the α₁ subtype, which are G-protein coupled receptors (GPCRs) of the Gq family.

Histamine H1 Receptor Signaling

Piperoxan's groundbreaking antihistaminic effect is due to its antagonism of the Histamine H1 receptor, which is also a Gq-coupled GPCR.

The Logical Workflow of Discovery

The discovery of these early ethylenedioxybenzene derivatives followed a classical pharmacology workflow, which can be visualized as a logical progression from chemical synthesis to biological screening.

Conclusion: A Legacy of Innovation

The pioneering work of Fourneau, Bovet, and Staub in the 1930s laid the foundation for the development of two major classes of drugs: α-adrenergic blockers and antihistamines. Their research on ethylenedioxybenzene derivatives not only introduced new therapeutic possibilities but also exemplified the power of systematic chemical synthesis and pharmacological screening. Although Prosympal and Piperoxan were ultimately limited by their side effect profiles, their discovery was a critical stepping stone that inspired further research and the development of safer and more selective agents that are still in clinical use today. The historical journey of these early derivatives serves as a testament to the enduring importance of fundamental research in the advancement of medicine.

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of the Amino Groups in 1,2-Diamino-3,4-ethylenedioxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diamino-3,4-ethylenedioxybenzene, a derivative of o-phenylenediamine (B120857), possesses two nucleophilic amino groups attached to an electron-rich benzene (B151609) ring. The presence of the electron-donating 3,4-ethylenedioxy group significantly influences the reactivity of these amino functionalities, making them key synthons for the construction of various heterocyclic systems and polymers. This technical guide provides a comprehensive overview of the chemical behavior of the amino groups in this molecule, focusing on their reactivity in condensation, acylation, alkylation, and polymerization reactions. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide draws upon the well-established chemistry of o-phenylenediamines and closely related analogues to provide a robust framework for understanding and utilizing its synthetic potential.

Introduction

This compound, also known as 3,4-ethylenedioxy-1,2-phenylenediamine, is an aromatic diamine with the molecular formula C₈H₁₀N₂O₂. The molecule's core structure consists of a benzene ring fused with a 1,4-dioxane (B91453) ring and substituted with two adjacent amino groups. The ethylenedioxy bridge acts as a strong electron-donating group, increasing the electron density of the aromatic ring and enhancing the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine. This heightened reactivity makes it a valuable building block in medicinal chemistry and materials science. This guide will delve into the characteristic reactions of the amino groups, providing insights into their synthetic applications.

Reactivity of the Amino Groups

The chemical behavior of this compound is dominated by the nucleophilic character of its two primary amino groups. These groups readily participate in reactions with electrophiles. The proximity of the two amino groups also allows for the facile formation of five- and six-membered heterocyclic rings.

Basicity

Table 1: A-Comparative Overview of Basicity (pKa of Conjugate Acid)

| Compound | pKa of Conjugate Acid | Reference Compound |

| Aniline (B41778) | 4.6 | Yes |

| o-Phenylenediamine | 4.5 | Yes |

| This compound | Estimated to be > 4.6 | No (Estimate based on electronic effects) |

Note: The pKa value for this compound is an estimation based on the expected electronic effects of the ethylenedioxy group.

Condensation Reactions

One of the most important reactions of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. This reaction is typically acid-catalyzed and proceeds in high yield. Similarly, reaction with 1,3-dicarbonyl compounds can lead to the formation of seven-membered benzodiazepine (B76468) rings.

The reaction of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, is expected to produce the corresponding quinoxaline (B1680401) derivatives. These compounds are of significant interest due to their diverse biological activities.

Caption: General scheme for quinoxaline synthesis.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

-

Dissolve this compound (1.0 mmol) in ethanol (B145695) (10 mL) in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.

-

Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Acylation Reactions

The amino groups of this compound can be readily acylated using acylating agents such as acid chlorides or anhydrides. Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be obtained. The di-acylated product can subsequently be cyclized to form benzimidazole (B57391) derivatives.

Methodological & Application

Application Notes and Protocols: 1,2-Diamino-3,4-ethylenedioxybenzene as a Fluorometric Labeling Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-3,4-ethylenedioxybenzene is a highly effective fluorometric labeling agent designed for the sensitive detection and quantification of carbonyl-containing compounds. This reagent reacts with α-dicarbonyl and α-keto acid moieties to form stable, highly fluorescent quinoxaline (B1680401) derivatives. This derivatization significantly enhances the detectability of these analytes, making it an invaluable tool for various applications in biomedical research, drug development, and food science. The resulting derivatives can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), providing excellent sensitivity and selectivity.

Principle of Derivatization

This compound reacts with α-keto acids in an acidic environment to yield highly fluorescent quinoxaline derivatives. This reaction allows for the sensitive detection of otherwise non-fluorescent or weakly fluorescent analytes. A similar reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB), which shares a comparable reaction mechanism and fluorescence properties, has been extensively used for the derivatization of α-keto acids and sialic acids.

Applications

-

Metabolomics: Quantification of key metabolic intermediates such as α-keto acids in cell cultures, tissues, and biological fluids. This is crucial for studying metabolic pathways like the citric acid cycle and amino acid metabolism.

-

Glycobiology: Analysis of sialic acids released from glycoproteins. Sialylation is a critical post-translational modification that influences protein function, stability, and cellular interactions.

-

Pharmaceutical Analysis: Monitoring of drug metabolites containing carbonyl groups.

-

Food Science: Detection and quantification of α-dicarbonyl compounds in food products, which are formed during processing and can be indicators of food quality and safety.[1][2][3][4][5]

Quantitative Data

The following tables summarize the performance characteristics of a closely related and commonly used labeling agent, 1,2-diamino-4,5-methylenedioxybenzene (DMB), for the analysis of α-keto acids and sialic acids. Due to the structural similarity, comparable performance is expected for this compound.

Table 1: HPLC-FLD Performance for α-Keto Acid Analysis using DMB Derivatization [6][7]

| Analyte | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |

| α-Ketoglutaric acid (KG) | 1.3 | 4.2 |

| Pyruvic acid (PV) | 5.4 | 18 |

| α-Ketobutyric acid (KB) | 2.0 | 6.7 |

| α-Ketoisovaleric acid (KIV) | 1.5 | 5.0 |

| α-Ketoisocaproic acid (KIC) | 1.3 | 4.3 |

| α-Keto-β-methylvaleric acid (KMV) | 1.4 | 4.7 |

Table 2: HPLC-FLD Performance for Sialic Acid Analysis using DMB Derivatization [8]

| Analyte | Limit of Detection (LOD) |

| N-Acetylneuraminic acid (Neu5Ac) | 320 amol |

Experimental Protocols

Protocol 1: Derivatization of α-Keto Acids in Cell Culture Samples

This protocol is adapted from the method for α-keto acid analysis using the similar reagent DMB.[6][7]

Materials:

-

This compound dihydrochloride (B599025)

-

Sodium sulfite

-

2-Mercaptoethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Sample containing α-keto acids (e.g., cell lysate)

-

Heating block or water bath

-

HPLC system with fluorescence detector

Procedure:

-

Preparation of Derivatization Reagent Solution:

-

Prepare a solution containing 4.9 mg/mL sodium sulfite, 70 µL/mL 2-mercaptoethanol, and 58 µL/mL concentrated HCl in water.

-

Dissolve 1.6 mg of this compound dihydrochloride in 1.0 mL of the above solution. Prepare this solution fresh before use.

-

-

Derivatization Reaction:

-

In a sealed tube, mix 40 µL of the sample (or standard solution) with 40 µL of the derivatization reagent solution.

-

Heat the mixture at 85°C for 45 minutes.

-

After heating, cool the solution on ice for 5 minutes.

-

-

Sample Preparation for HPLC:

-

Dilute the reaction mixture fivefold with 65 mM NaOH aqueous solution to ensure a single peak for the derivatives.

-

Inject an appropriate volume (e.g., 25 µL) into the HPLC system.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of methanol and water. The exact ratio should be optimized for the specific analytes.

-

Flow Rate: 0.8 mL/min

-

Fluorescence Detection: Excitation and emission wavelengths should be optimized, but for the similar DMB, wavelengths are typically around 373 nm for excitation and 448 nm for emission.[8]

Protocol 2: General Procedure for Sialic Acid Analysis from Glycoproteins

Materials:

-

Glycoprotein (B1211001) sample

-

Acetic acid or Hydrochloric acid for hydrolysis

-

This compound dihydrochloride

-

HPLC system as described in Protocol 1

Procedure:

-

Release of Sialic Acids:

-

Hydrolyze the glycoprotein sample to release sialic acids. This can be achieved by heating with 2 M acetic acid or 0.1 M HCl. The optimal conditions (temperature and time) should be determined empirically for the specific glycoprotein.

-

-

Derivatization:

-

Perform the derivatization reaction as described in Protocol 1, steps 2.1 and 2.2, using the hydrolysate containing the released sialic acids.

-

-

HPLC Analysis:

-

Analyze the derivatized sialic acids using HPLC with fluorescence detection as described in Protocol 1, step 3 and the accompanying HPLC conditions.

-

Visualizations

References

- 1. 1,2-dicarbonyl compounds in commonly consumed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Dicarbonyl compounds in food products: Comprehensively understanding their occurrence, analysis, and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of α-dicarbonyl compounds and volatiles formed in Maillard reaction model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of Carbonyl Compounds with 1,2-Diamino-3,4-ethylenedioxybenzene for Enhanced HPLC Analysis

Introduction

The sensitive and selective quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including environmental monitoring, food science, and pharmaceutical development, due to their reactivity and potential toxicity. A common analytical strategy involves derivatization to enhance their detection by High-Performance Liquid Chromatography (HPLC). 1,2-Diamino-3,4-ethylenedioxybenzene is a highly effective fluorometric labeling agent for carbonyl compounds. This reagent reacts with carbonyls to form stable, highly fluorescent quinoxaline (B1680401) derivatives, enabling their trace-level detection using a fluorescence detector. This application note provides a detailed protocol for the derivatization of carbonyl compounds with this compound and their subsequent analysis by HPLC.

Principle of the Method

This compound reacts with carbonyl compounds (aldehydes and ketones) in an acidic medium to form a fluorescent quinoxaline derivative. The reaction proceeds via a condensation mechanism. The resulting derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector. The intensity of the fluorescence is directly proportional to the concentration of the carbonyl compound in the sample.

Experimental Protocols

1. Materials and Reagents

-

Derivatization Reagent: this compound dihydrochloride (B599025) (purity ≥ 98%)

-

Carbonyl Standards: Formaldehyde, acetaldehyde, acetone, and other relevant carbonyl compounds (purity ≥ 99%)

-

Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (deionized or HPLC grade)

-

Acids: Hydrochloric acid (HCl, concentrated)

-

Reducing Agent: 2-Mercaptoethanol (B42355)

-

Antioxidant: Sodium sulfite

-

Base: Sodium hydroxide (B78521) (NaOH)

-

Sample Preparation: Syringe filters (0.22 µm)

2. Preparation of Solutions

-

Derivatization Solution (DMB Solution): To prepare 1 mL of the derivatization solution, add 1.6 mg of this compound dihydrochloride, 4.9 mg of sodium sulfite, and 70 µL of 2-mercaptoethanol to 0.87 mL of deionized water. Finally, add 58 µL of concentrated HCl. This solution should be prepared fresh daily and protected from light.

-

Carbonyl Standard Stock Solutions: Prepare individual stock solutions of each carbonyl compound in methanol or water at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to cover the desired concentration range.

3. Derivatization Procedure

-

Pipette 40 µL of the sample or standard solution into a microcentrifuge tube.

-

Add 40 µL of the freshly prepared DMB solution to the tube.

-

Seal the tube tightly and vortex briefly to mix the contents.

-

Heat the mixture in a water bath or heating block at 85°C for 45 minutes.[1]

-

After heating, immediately cool the reaction mixture on ice for 5 minutes.[1]

-

To neutralize the acidic solution and improve peak shape during HPLC analysis, dilute the reaction mixture fivefold with 65 mM NaOH aqueous solution.[1]

-

Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

4. HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water

-

Solvent B: Methanol or Acetonitrile

-

-

Gradient Program: A typical gradient might be: 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B. The gradient should be optimized based on the specific carbonyl compounds being analyzed.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Settings: